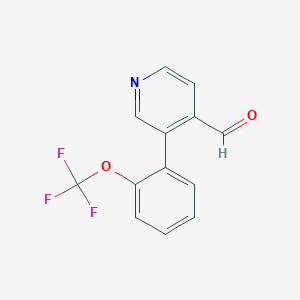
3-(2-(Trifluoromethoxy)phenyl)isonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Trifluoromethoxy)phenyl)isonicotinaldehyde is an organic compound with the molecular formula C13H8F3NO2 and a molecular weight of 267.20 g/mol . This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an isonicotinaldehyde moiety. The presence of the trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
One common synthetic route involves the reaction of 2-(trifluoromethoxy)benzaldehyde with isonicotinic acid or its derivatives under specific reaction conditions . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
3-(2-(Trifluoromethoxy)phenyl)isonicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-(Trifluoromethoxy)phenyl)isonicotinaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(Trifluoromethoxy)phenyl)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
3-(2-(Trifluoromethoxy)phenyl)isonicotinaldehyde can be compared with other similar compounds, such as:
2-(Trifluoromethoxy)isonicotinaldehyde: Similar structure but lacks the phenyl ring.
3-(Trifluoromethyl)isonicotinaldehyde: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
2-(Trifluoromethyl)phenyl isocyanate: Different functional group but shares the trifluoromethylphenyl moiety
The uniqueness of this compound lies in the combination of the trifluoromethoxy group and the isonicotinaldehyde structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H8F3NO2 |
|---|---|
Molecular Weight |
267.20 g/mol |
IUPAC Name |
3-[2-(trifluoromethoxy)phenyl]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)19-12-4-2-1-3-10(12)11-7-17-6-5-9(11)8-18/h1-8H |
InChI Key |
LCAHJRLSUWWFKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CN=C2)C=O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















